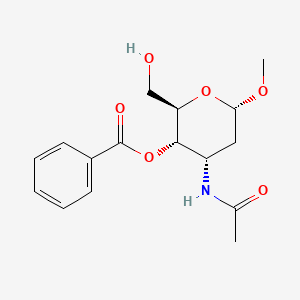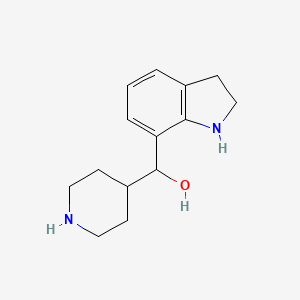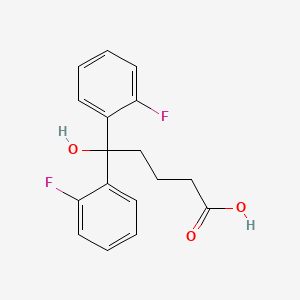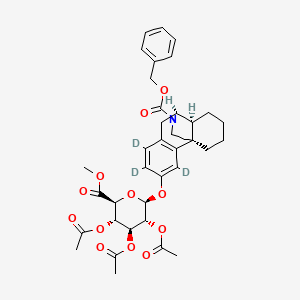
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester is a complex chemical compound with a molecular formula of C37H40D3NO12 and a molecular weight of 696.76 . This compound is often used in neurology research and is categorized under analgesics and neuro products .
准备方法
The preparation of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves several synthetic routes and reaction conditions The synthesis typically starts with the protection of the hydroxyl groups of the glucuronic acid moiety using acetyl groupsThe final step involves the esterification of the glucuronic acid with methyl ester . Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production.
化学反应分析
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of its chemical properties and reactions.
Biology: The compound is used in biological research to study its effects on various biological systems.
Medicine: It is used in neurology research to investigate its potential as an analgesic and its effects on the nervous system.
Industry: The compound is used in the production of various pharmaceuticals and research chemicals.
作用机制
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors in the nervous system, leading to changes in neuronal activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
相似化合物的比较
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan: This compound lacks the glucuronic acid moiety and has different chemical properties and applications.
N-Desmethyl Dextrorphan-d3: This compound lacks the N-Benzyloxycarbonyl and glucuronic acid groups, leading to different biological activities.
2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester: This compound lacks the N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 moiety and has different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industry.
属性
分子式 |
C37H43NO12 |
|---|---|
分子量 |
696.8 g/mol |
IUPAC 名称 |
benzyl (1S,9S,10S)-3,5,6-trideuterio-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1/i13D,14D,19D |
InChI 键 |
MTINDZALYKKRAY-ZNGXTDJJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)[2H] |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



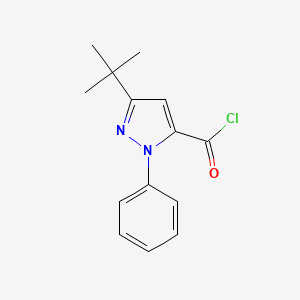
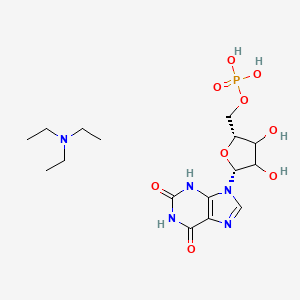
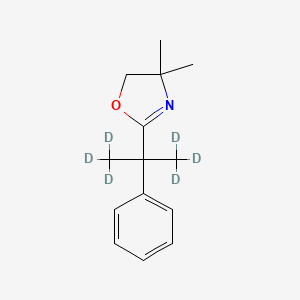
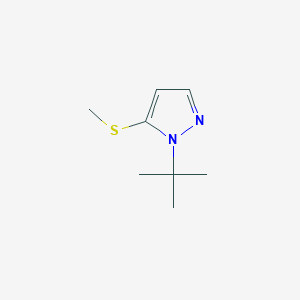
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
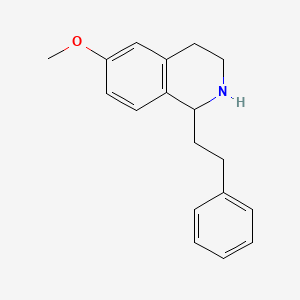
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
